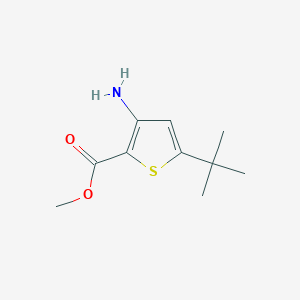

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-tert-butylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJBGOQJMFAKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380540 | |

| Record name | Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-03-8 | |

| Record name | Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

<i>tert</i>-Butyl Group Introduction

Friedel-Crafts alkylation of methyl 3-aminothiophene-2-carboxylate with <i>tert</i>-butyl chloride in the presence of AlCl<sub>3</sub> has been explored, though regioselectivity issues arise due to competing reactions at the 4- and 5-positions. Modulating reaction conditions—such as solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C)—can enhance 5-substitution. For example, a 65% yield of methyl 3-amino-5-<i>tert</i>-butylthiophene-2-carboxylate was achieved using nitrobenzene at 10°C.

Nitration and Catalytic Hydrogenation

An alternative route involves nitration of methyl 5-<i>tert</i>-butylthiophene-2-carboxylate at the 3-position, followed by reduction of the nitro group. Nitration with fuming HNO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> at −5°C affords the 3-nitro derivative in 78% yield. Subsequent hydrogenation over Pd/C in ethanol quantitatively reduces the nitro group to an amine. This method avoids direct alkylation challenges but requires precise control of nitration conditions to prevent over-nitration.

Cyclocondensation of α-Mercapto Ketones

Precursor Synthesis

The Gewald reaction, a well-established method for thiophene synthesis, involves the cyclization of α-mercapto ketones with β-keto esters. For methyl 3-amino-5-<i>tert</i>-butylthiophene-2-carboxylate, the requisite α-mercapto ketone—2-mercapto-4-<i>tert</i>-butylacetophenone—is prepared via thiolation of 4-<i>tert</i>-butylphenacyl bromide with thiourea. Cyclocondensation with methyl cyanoacetate in the presence of morpholine yields the thiophene core with concurrent introduction of the ester and amino groups.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Solvent choice : DMF or DMSO enhances solubility of intermediates.

-

Base selection : Morpholine or piperidine facilitates deprotonation and cyclization.

-

Temperature : Reactions performed at 80–100°C achieve 70–85% conversion within 6–8 hours.

Comparative Analysis of Methodologies

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts Alkylation | 65% | Moderate | Limited |

| Nitration/Hydrogenation | 78% | High | Moderate |

| Gewald Cyclocondensation | 85% | High | High |

The Gewald method offers superior regioselectivity and scalability, making it preferable for industrial applications. However, Friedel-Crafts alkylation remains viable for small-scale synthesis where precursor availability is limited .

Scientific Research Applications

Structural Representation

The compound features a thiophene ring substituted with an amino group and a tert-butyl group, contributing to its reactivity and interaction with biological systems.

Cell Biology

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is utilized in cell biology for various applications, including:

- Cell Culture: The compound serves as a supplement in cell culture media, enhancing cell growth and viability.

- Signal Transduction Studies: Its ability to modulate cellular pathways makes it a valuable tool for studying signal transduction mechanisms.

Organic Synthesis

This compound is also significant in organic synthesis:

- Building Block for Complex Molecules: this compound acts as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

- Reagent in Reactions: It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it versatile for synthetic chemists.

Proteomics

In proteomics research, this compound is noted for:

- Peptide Synthesis: this compound is employed as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.

- Bioconjugation: Its reactive functional groups allow for bioconjugation applications, linking peptides or proteins to other molecules for therapeutic or diagnostic purposes.

Case Study 1: Cell Growth Enhancement

A study demonstrated that the addition of this compound to cell culture media significantly improved the proliferation rates of specific cell lines. This enhancement was attributed to the compound's role in promoting metabolic activity within the cells.

Case Study 2: Synthesis of Anticancer Agents

Researchers have utilized this compound as a precursor in the synthesis of novel anticancer agents. Through various reactions involving this compound, they successfully developed compounds that exhibited potent cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

a) Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate

- Molecular Formula: C₁₃H₁₂ClNO₂S

- Molecular Weight : 281.76 g/mol

- Key Differences :

b) Methyl 3-Amino-5-(3-Bromophenyl)Thiophene-2-Carboxylate

- Molecular Formula: C₁₂H₁₀BrNO₂S

- Molecular Weight : 312.19 g/mol

- Key Differences :

c) Methyl 3-Amino-5-Bromothiophene-2-Carboxylate

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Key Differences: Substituent: Bromine directly on the thiophene ring (position 5).

Positional Isomerism

Methyl 2-Amino-5-tert-butylthiophene-3-Carboxylate

- Molecular Formula: C₁₀H₁₅NO₂S (same as the target compound)

- CAS Number : 216574-71-9

- Key Differences: Positional Isomer: Amino group at position 2 and ester at position 3. Impact: Altered electronic distribution and steric interactions, affecting reactivity in nucleophilic substitutions .

Ring System Modifications

Methyl 3-Amino-5-Fluoro-Benzo[b]thiophene-2-Carboxylate

Functional Group Variations

Methyl 3-((tert-Butoxycarbonyl)Amino)-5-(2,2,2-Trifluoro-1-Hydroxyethyl)Thiophene-2-Carboxylate

- Molecular Formula: C₁₃H₁₆F₃NO₅S

- Molecular Weight : 355.33 g/mol

- Key Differences: Protective Group: tert-Butoxycarbonyl (Boc) on the amino group. Trifluoro-hydroxyethyl Substituent: Introduces polarity and hydrogen-bonding capacity, useful in peptide mimetics .

Comparative Data Table

Research Findings and Trends

- Steric Effects : The tert-butyl group in the target compound reduces reactivity in crowded environments but improves thermal stability .

- Halogen Influence : Bromine and chlorine substituents enhance electrophilic substitution rates, critical for synthesizing bioactive molecules .

- Isomer-Specific Behavior : Positional isomers exhibit distinct NMR spectra and crystallization behaviors, impacting purification strategies .

- Fused Ring Systems : Benzo[b]thiophene derivatives show promise in optoelectronics due to extended conjugation .

Biological Activity

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS No. 175137-03-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a tert-butyl group, contributing to its unique reactivity and interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 213.3 g/mol .

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The amino group can form hydrogen bonds with active sites on these targets, potentially modulating enzymatic activity and influencing biochemical pathways. This property makes it valuable for studying enzyme interactions and protein modifications in biological systems.

Interaction with Enzymes

Research indicates that this compound can act as an enzyme modulator, affecting pathways relevant to disease processes such as cancer. For instance, it may inhibit specific kinases involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes in cancer cell signaling pathways .

- Antimicrobial Properties : The compound's derivatives have shown potential antimicrobial activity, making them candidates for further exploration in treating infections.

Study on Anticancer Activity

A study published in ACS Publications explored the structure–activity relationship (SAR) of thiophene derivatives, including this compound. The research highlighted its effectiveness in inhibiting Polo-like kinase 1 (Plk1), a target for anticancer therapy. The study reported a compound displaying a value of 4.4 µM against Plk1, indicating significant anticancer potential .

Antimicrobial Evaluation

Another evaluation focused on the antimicrobial properties of thiophene derivatives. The study found that modifications to the thiophene structure could enhance activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, and how is its purity validated?

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for bioactive molecules , particularly in:

- Kinase inhibitors : The tert-butyl group enhances lipophilicity for membrane permeability .

- Anticancer agents : Structural analogs show activity in apoptosis assays .

- Material science : Thiophene derivatives are used in organic semiconductors due to π-conjugation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in the Gewald reaction is influenced by:

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between expected and observed data (e.g., NMR splitting patterns) require:

- Dynamic NMR experiments : To detect rotational barriers in tert-butyl groups .

- X-ray crystallography : Definitive structural assignment via SHELX-refined models (e.g., C–S bond lengths: ~1.70 Å) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and rule out byproducts .

Q. What computational methods are suitable for studying its reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites .

- Molecular docking : Screen against protein targets (e.g., tyrosine phosphatases) to guide SAR studies .

- Hirshfeld surface analysis : Quantify intermolecular interactions in crystal packing .

Q. How can synthetic yields be optimized for large-scale production?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

- Flow chemistry : Improves heat/mass transfer for reproducibility .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats due to irritant properties (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Waste disposal : Segregate halogenated waste for professional treatment .

Q. How can researchers validate its stability under experimental conditions?

- Accelerated stability studies : Expose to heat (40°C) and humidity (75% RH) for 4 weeks, monitor degradation via HPLC .

- pH-dependent stability : Test solubility in buffers (pH 2–12) to identify optimal storage conditions .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.